molecular formula C9H17NO3 B13628567 (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid

(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid

Cat. No.: B13628567
M. Wt: 187.24 g/mol
InChI Key: HUGAWXCWXHSPBW-KAVNDROISA-N
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Description

(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxycyclohexyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and amino acids.

    Cyclohexanone Hydroxylation: Cyclohexanone is hydroxylated to form 4-hydroxycyclohexanone using oxidizing agents like hydrogen peroxide or peracids.

    Amino Acid Coupling: The hydroxylated cyclohexanone is then coupled with an amino acid derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation Products: 4-Ketocyclohexylpropanoic acid.

    Reduction Products: 2-Amino-3-(4-aminocyclohexyl)propanoic acid.

    Substitution Products: 2-Amino-3-(4-halocyclohexyl)propanoic acid.

Scientific Research Applications

(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves:

    Molecular Targets: Interacts with specific enzymes and receptors in biological systems.

    Pathways: Modulates signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2R)-2-Amino-3-(4-hydroxybenzyl)propanoic acid: Contains a benzyl group in place of the cyclohexyl group.

Uniqueness

    Structural Features: The presence of a hydroxycyclohexyl group imparts unique steric and electronic properties.

    Reactivity: Exhibits distinct reactivity patterns compared to its phenyl and benzyl analogs.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxycyclohexyl)propanoic acid

InChI

InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1

InChI Key

HUGAWXCWXHSPBW-KAVNDROISA-N

Isomeric SMILES

C1CC(CCC1C[C@H](C(=O)O)N)O

Canonical SMILES

C1CC(CCC1CC(C(=O)O)N)O

Origin of Product

United States

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